molecular formula C17H25N3O3S B2487661 N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide CAS No. 1147826-27-4

N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide

Katalognummer: B2487661
CAS-Nummer: 1147826-27-4
Molekulargewicht: 351.47
InChI-Schlüssel: SAWNSGNUGGDETR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide (CAS 1147826-27-4) is a specialized chemical compound with the molecular formula C 17 H 25 N 3 O 3 S and a molecular weight of 351.47 g/mol . This molecule features a 1,4-diazepane ring core, a structure of significant interest in medicinal chemistry due to its presence in pharmacologically active molecules, and is further functionalized with an N,N-dimethylacetamide group and a (E)-styrenesulfonyl moiety . The specific three-dimensional arrangement conferred by the E-configured ethenyl bridge is critical for its potential interactions with biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly in the exploration of new drug candidates targeting the central nervous system or enzymes that recognize diazepine-based structures . Its structural complexity also makes it a valuable candidate for use in structure-activity relationship (SAR) studies and in high-throughput screening assays to identify novel therapeutic agents. The compound is offered with high purity levels, up to 95% as confirmed by analytical testing, ensuring reliable and reproducible results in experimental settings . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-18(2)17(21)15-19-10-6-11-20(13-12-19)24(22,23)14-9-16-7-4-3-5-8-16/h3-5,7-9,14H,6,10-13,15H2,1-2H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWNSGNUGGDETR-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CN1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide can be described by its structural formula:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a sulfonamide group, which is often associated with diverse biological activities, including antimicrobial and anticonvulsant properties.

Anticonvulsant Activity

Research indicates that compounds with similar structures to N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide exhibit significant anticonvulsant activity. For instance, a study on N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide derivatives demonstrated effectiveness in maximal electroshock (MES) tests at various dosages, with some compounds showing protection against seizures at both 0.5 and 4 hours post-administration .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundDose (mg/kg)MES Protection Time (h)
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide1000.5
N-(3-chlorophenyl)-2-morpholino-acetamide3004
N-(trifluoromethyl)anilide derivatives100/3000.5/4

These findings highlight the potential of similar compounds as therapeutic agents for epilepsy.

The biological activity of sulfonamide derivatives is often linked to their interaction with neurotransmitter systems. For example, the proposed mechanism involves modulation of sodium channels and GABAergic systems, which are critical in seizure activity regulation .

Study on Structural Activity Relationships (SAR)

A detailed SAR analysis revealed that modifications in the phenylpiperazine moiety significantly affect anticonvulsant efficacy. Compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects, suggesting that molecular structure plays a crucial role in pharmacokinetics and dynamics .

In Vivo Studies

In vivo studies using animal models have confirmed the anticonvulsant activity of related compounds under various conditions. For instance, the rotarod test indicated that certain derivatives exhibited low neurological toxicity while maintaining effective seizure protection .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide (CAS 87055-44-5)
  • Structure : Shares the 1,4-diazepane core and N,N-dimethylacetamide group but lacks the sulfonylstyryl substituent .
  • Lower molecular weight (C₉H₁₉N₃O, ~185.27 g/mol vs. ~391.47 g/mol for the target compound). Enhanced solubility in polar solvents due to reduced steric hindrance.
(b) N-(3-Amino-2-methylphenyl)-2-(4-methyl-1,4-diazepan-1-yl)acetamide
  • Structure: Features a 4-methyl-1,4-diazepane and an aminophenyl group .
  • Key Differences: Amino group introduces hydrogen-bond donor capacity, contrasting with the sulfonyl group’s acceptor role in the target compound. Methyl substitution on diazepane may restrict conformational flexibility compared to the unsubstituted diazepane in the target compound.
(c) N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
  • Structure : Replaces diazepane with an imidazopyridine core .
  • Key Differences: Rigid imidazopyridine ring reduces conformational flexibility vs. diazepane.

Substituent-Driven Functional Comparisons

(a) Sulfonyl vs. Amino/Methyl Groups
  • Sulfonyl Group (Target Compound) :
    • Strong electron-withdrawing effect enhances electrophilicity.
    • Participates in hydrogen bonding as an acceptor (N–H⋯O=S interactions) .
  • Amino Group (): Acts as a hydrogen-bond donor (e.g., N–H⋯O), promoting crystal packing via R₂²(10) dimer motifs .
  • Methyl Group () :
    • Increases hydrophobicity, reducing aqueous solubility.
(b) Styryl vs. Phenyl/Imidazopyridine Groups
  • (E)-Styryl Group (Target Compound) :
    • Trans configuration enables planar geometry for π-π stacking with aromatic residues in biological targets.
    • Sulfonyl linkage may stabilize the conformation via resonance.

Physicochemical and Structural Properties

Property Target Compound 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide N-(3-Amino-2-methylphenyl)-2-(4-methyl-1,4-diazepan-1-yl)acetamide Imidazopyridine Analog
Molecular Formula C₂₁H₂₉N₃O₃S C₉H₁₉N₃O C₁₇H₂₆N₄O C₁₉H₂₁N₃O
Molecular Weight (g/mol) ~391.47 ~185.27 ~302.42 ~307.39
Key Functional Groups Sulfonylstyryl, diazepane Diazepane 4-Methyldiazepane, aminophenyl Imidazopyridine, methylphenyl
Hydrogen-Bonding Capacity Acceptor (sulfonyl) Limited (amide only) Donor (NH₂) and acceptor (amide) Acceptor (amide, pyridine)
Solubility Moderate (polar aprotic solvents) High (polar solvents) Moderate (aqueous/organic mixtures) Low (hydrophobic core)

Crystallographic and Conformational Insights

  • Target Compound : Likely exhibits complex hydrogen-bonding patterns due to sulfonyl and amide groups. Graph set analysis (e.g., R₂²(10) motifs) may apply, as seen in related acetamides .
  • Imidazopyridine Analog () : Displays planar amide groups and π-stacking in crystal lattices, validated via SHELX refinement .
  • Diazepane Derivatives (–12) : Flexible diazepane rings adopt chair or boat conformations, influencing packing efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide?

  • Methodology : A reflux-based approach with acetic anhydride is effective for sulfonamide functionalization. For purification, slow evaporation of ethanolic solutions yields high-purity crystals. Chromatographic techniques (e.g., silica gel column) are advised for intermediates, monitored by TLC .
  • Validation : Confirm purity via HPLC (≥95%) and elemental analysis (deviation ≤0.4% for C, H, N).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Experimental Design :

  • NMR : Assign protons and carbons using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). The diazepane ring protons resonate at δ 3.1–4.2 ppm, while the (E)-styryl group shows vinyl protons at δ 6.7–7.5 ppm .
  • X-ray Diffraction : Resolve stereochemistry using SHELXL (SHELX-97) for refinement. Validate hydrogen bonding via graph-set analysis (e.g., R₁₂²(8) motifs) .
    • Data Interpretation : Compare experimental IR carbonyl stretches (1680–1720 cm⁻¹) with DFT-calculated values to confirm acetamide geometry .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between crystallographic and spectroscopic data?

  • Contradiction Analysis : For example, if X-ray data indicates planar sulfonyl groups but NMR suggests conformational flexibility:

  • Perform DFT optimizations (B3LYP/6-311++G**) to model ground-state geometries.
  • Compare torsional angles (e.g., C-SO₂-C) with crystallographic data to identify dynamic vs. static disorder .
    • Validation : Use Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯O vs. π–π stacking) and correlate with NMR NOE effects .

Q. What strategies optimize structure-activity relationships (SAR) for biological targets?

  • Methodology :

  • Synthetic Modifications : Introduce substituents at the 4-methylphenyl group () or vary the diazepane ring size.
  • Molecular Docking : Use AutoDock Vina to screen derivatives against kinases or GPCRs. Validate poses via MD simulations (AMBER, 100 ns) .
    • Data Interpretation : Correlate IC₅₀ values with electrostatic potential maps to identify pharmacophoric hotspots (e.g., sulfonyl group’s electron-deficient region) .

Q. How do hydrogen-bonding patterns influence polymorph stability and solubility?

  • Experimental Design :

  • Screen polymorphs via solvent-drop grinding. Characterize forms using PXRD and DSC.
  • Analyze H-bond motifs (e.g., Etter’s graph sets) to predict dissolution rates .
    • Advanced Modeling : Use Mercury CSD to calculate lattice energies and predict dominant polymorphs under varying crystallization conditions .

Q. What mechanisms underlie its pharmacological activity in neurological or oncological models?

  • Mechanistic Studies :

  • Enzyme Inhibition : Measure inhibition constants (Kᵢ) for HDACs or PARP via fluorescence assays.
  • Cellular Uptake : Quantify intracellular concentrations using LC-MS/MS in HEK-293 or HeLa cells .
    • Pathway Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or Wnt/β-catenin) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.